Cas no 1998646-89-1 (ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate)

Ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate is a chiral intermediate with significant utility in pharmaceutical synthesis, particularly in the development of bioactive molecules. Its structure features a stereogenic center at the 3-position, coupled with a 1,2-thiazole heterocycle, making it valuable for constructing complex scaffolds with potential therapeutic applications. The ethyl ester group enhances solubility and reactivity, facilitating further derivatization. This compound is particularly advantageous in asymmetric synthesis due to its enantiomeric purity, enabling precise control over stereochemical outcomes. Its compatibility with a range of coupling and functionalization reactions makes it a versatile building block for medicinal chemistry and drug discovery efforts.
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate structure
1998646-89-1 structure
商品名:ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate
CAS番号:1998646-89-1
MF:C8H12N2O2S
メガワット:200.258080482483
CID:5841651
PubChem ID:165801412

ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate 化学的及び物理的性質

名前と識別子

    • ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate
    • EN300-1285918
    • 1998646-89-1
    • インチ: 1S/C8H12N2O2S/c1-2-12-8(11)5-6(9)7-3-4-10-13-7/h3-4,6H,2,5,9H2,1H3/t6-/m1/s1
    • InChIKey: HJJFBSQVLZXWMQ-ZCFIWIBFSA-N
    • ほほえんだ: S1C(=CC=N1)[C@@H](CC(=O)OCC)N

計算された属性

  • せいみつぶんしりょう: 200.06194880g/mol
  • どういたいしつりょう: 200.06194880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1285918-50mg
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate
1998646-89-1
50mg
$827.0 2023-10-01
Enamine
EN300-1285918-1.0g
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate
1998646-89-1
1g
$0.0 2023-06-07
Enamine
EN300-1285918-5000mg
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate
1998646-89-1
5000mg
$2858.0 2023-10-01
Enamine
EN300-1285918-10000mg
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate
1998646-89-1
10000mg
$4236.0 2023-10-01
Enamine
EN300-1285918-1000mg
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate
1998646-89-1
1000mg
$986.0 2023-10-01
Enamine
EN300-1285918-500mg
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate
1998646-89-1
500mg
$946.0 2023-10-01
Enamine
EN300-1285918-250mg
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate
1998646-89-1
250mg
$906.0 2023-10-01
Enamine
EN300-1285918-100mg
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate
1998646-89-1
100mg
$867.0 2023-10-01
Enamine
EN300-1285918-2500mg
ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate
1998646-89-1
2500mg
$1931.0 2023-10-01

ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate 関連文献

ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoateに関する追加情報

Research Brief on Ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate (CAS: 1998646-89-1): Recent Advances and Applications

Ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate (CAS: 1998646-89-1) is a chiral compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel therapeutics, particularly in the areas of enzyme inhibition and targeted drug delivery. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic applications, biological activities, and potential therapeutic implications.

The compound's unique structure, featuring a thiazole ring and an amino acid ester moiety, makes it a versatile building block for the synthesis of more complex molecules. Recent publications have demonstrated its use in the preparation of protease inhibitors and kinase modulators, which are critical in the treatment of diseases such as cancer and inflammatory disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of potent kinase inhibitors using ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate as a key intermediate, showcasing its role in enhancing binding affinity and selectivity.

In addition to its synthetic applications, ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate has been investigated for its direct biological effects. A recent in vitro study revealed that the compound exhibits moderate inhibitory activity against certain bacterial enzymes, suggesting potential applications in antimicrobial drug development. Furthermore, its chiral nature has been exploited in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals with improved efficacy and reduced side effects.

The pharmacokinetic properties of ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate have also been a subject of recent research. A 2024 preclinical study evaluated its metabolic stability and bioavailability, providing valuable insights into its potential as a drug candidate. The results indicated that the compound demonstrates favorable metabolic stability in human liver microsomes, making it a promising scaffold for further optimization.

Looking ahead, the continued exploration of ethyl (3R)-3-amino-3-(1,2-thiazol-5-yl)propanoate is expected to yield new therapeutic candidates and innovative synthetic methodologies. Researchers are particularly interested in its potential for targeted drug delivery systems, where its structural features could be leveraged to enhance tissue specificity and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of these findings into clinical applications.

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